![molecular formula C12H14O3 B2702374 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one CAS No. 57122-06-2](/img/structure/B2702374.png)
4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one is a compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one are not available in the retrieved data, a related compound, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, has been synthesized by evaluating old methods and examining new ones . The synthesis involved the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles under Michael addition reaction conditions .Molecular Structure Analysis
The molecular structure of 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one can be represented by the linear formula C12H14O3 .Physical And Chemical Properties Analysis
4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one is a solid substance at room temperature . A related compound, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, has a melting point of 97–99 °C .Scientific Research Applications
- Research : Researchers have explored the Michael addition of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with various nucleophiles, including piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole. The resulting compounds exhibit different stabilities, and the possibility of retro-Michael reactions has been investigated .
- Research : Novel carboxamides and thioureas derived from 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one were synthesized and evaluated for their anticholinesterase activity. These compounds showed potential inhibition against acetylcholinesterase (AChE) .
- Research : Researchers have reported novel indolyl and oxochromenyl xanthenone derivatives and studied their molecular docking as anti-HIV-1 agents .
- Research : Donepezil hydrochloride, an FDA-approved drug for Alzheimer’s treatment, is an example of a 1-indanone analog. It acts as an acetylcholinesterase inhibitor .
- Research : The NIST Chemistry WebBook provides information on 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one .
Michael Addition Reactions
Anticholinesterase Activity
Anti-HIV-1 Activity
Biological Potential
Physical and Chemical Properties
Synthetic Methods
Safety and Hazards
properties
IUPAC Name |
4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVIHVKYWYOEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)CCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one |
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